molecular formula C20H21N3O5S B2972346 N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 919210-16-5

N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2972346
CAS No.: 919210-16-5
M. Wt: 415.46
InChI Key: PCLICMFLVLSYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a high-purity sulfonamide-derived chemical reagent designed for scientific research. This compound features a 2,3-dihydro-1H-indole core structure, substituted at the 1-position with a 4-nitrobenzoyl moiety and at the 5-position with a N-cyclopentyl sulfonamide group. The structural motif of indoline-sulfonamides is of significant interest in medicinal chemistry, particularly in the inhibition of cancer-associated enzymes. Research into closely related 1-acylindoline-5-sulfonamide analogs has demonstrated potent inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX and CA XII, which are overexpressed in hypoxic tumor environments and are linked to cancer progression and therapy resistance . The mechanism of action for this compound class involves the sulfonamide group coordinating with the zinc ion in the active site of carbonic anhydrase enzymes, thereby blocking their activity. This inhibition can lead to the disruption of pH regulation in tumors, a key mechanism being explored in anticancer research . Furthermore, such indoline-sulfonamide cores have shown promise in circumventing multidrug resistance (MDR) in chemoresistant cancer cell lines, potentially enhancing the efficacy of conventional chemotherapeutic agents like doxorubicin . The specific 4-nitrobenzoyl substituent may influence the compound's electronic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This reagent is intended for use in biochemical research, enzyme inhibition assays, and the investigation of novel oncological therapeutic pathways. It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c24-20(14-5-7-17(8-6-14)23(25)26)22-12-11-15-13-18(9-10-19(15)22)29(27,28)21-16-3-1-2-4-16/h5-10,13,16,21H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLICMFLVLSYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclopentyl-1-(4-nitrobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Study: MCF-7 and HCT-116 Cell Lines

In a study evaluating the cytotoxic effects of this compound on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, it was found that:

  • IC50 Values : The compound exhibited IC50 values of 0.48 µM against MCF-7 and 0.78 µM against HCT-116, indicating potent activity comparable to established anticancer agents like doxorubicin .

Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G1 phase in MCF-7 cells and triggers apoptosis through increased caspase 3/7 activity. This suggests that this compound may act by disrupting cellular machinery involved in DNA replication and cell division.

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment. Preliminary studies indicate that this compound selectively inhibits certain isoforms of human carbonic anhydrases at nanomolar concentrations.

Table 1: Inhibition Potency Against Carbonic Anhydrases

CompoundhCA IsoformK_i (nM)
N-cyclopentyl...hCA IX89
N-cyclopentyl...hCA II750

This selective inhibition profile suggests potential applications in cancer therapy by targeting tumor microenvironments where these enzymes are overexpressed.

Synthesis and Characterization

The synthesis of this compound involves several steps starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.

Data Table: Characterization Results

TechniqueResult
Melting Point206–208 °C
NMR (1H)δ 9.32 (bs, 1H), δ 7.71 (d)
HRMSFound: 439.2043; Calcd: 439.2055

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis with structurally related indole-sulfonamides reveals critical insights into structure-activity relationships (SAR):

Compound Name Key Substituents Biological Activity Synthesis Method Key Data/Findings
Target Compound Cyclopentyl (N-substituent), 4-nitrobenzoyl (1-position) Under investigation (hypothetical) Pd-catalyzed amination IR/NMR confirmed
GSK2 (1-[2-fluorobenzoyl]-N-methyl-2,3-dihydro-1H-indole-5-sulfonamide) 2-fluorobenzoyl (1-position), methyl (N-substituent) Anti-TB (MtbTrpAB inhibition) Fe-mediated reduction PDB 6U6C: Binds MtTrpAB
SU11274 ((3Z)-N-(3-chlorophenyl)-3-...-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide) Chlorophenyl (N-substituent), piperazinyl-carbonyl-pyrrole (3-position) Anticancer (c-Met kinase inhibition) Multi-step Pd catalysis Induces apoptosis in p53+ lung cancer
Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside 4-nitrobenzoyl (6-O-position) Antimicrobial (hypothetical) Esterification Improved solubility vs. parent

Key Observations :

  • Nitro vs.
  • N-Substituents : The cyclopentyl group in the target compound likely increases lipophilicity (logP) compared to GSK2’s methyl group, impacting membrane permeability. SU11274’s chlorophenyl and piperazinyl groups enhance kinase selectivity .
  • Sulfonamide Positioning : The 5-sulfonamide group is conserved across analogues, suggesting its role in hydrogen bonding with biological targets (e.g., MtTrpAB’s active site) .
Physicochemical and ADMET Properties
  • Solubility: The 4-nitrobenzoyl group may reduce aqueous solubility compared to glucopyranoside derivatives (), though cyclopentyl substitution could mitigate this via balanced lipophilicity .
  • This contrasts with GSK2’s fluorine, which is metabolically inert .

Q & A

Q. How can researchers assess synergistic effects with existing therapeutics?

  • Methodology : Use combination index (CI) assays:
  • Antitubercular synergy : Pair with isoniazid in Mtb culture, monitoring CFU reduction.
  • Anticancer synergy : Test with SU11274 (c-Met inhibitor) in cell viability assays (MTT). Analyze data via CompuSyn software for CI values .

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